3-(3-Chlorophenyl)but-3-en-1-ol

C–H functionalization regioselective synthesis directing group

3-(3-Chlorophenyl)but-3-en-1-ol (CAS 910819-14-6) is a chlorinated homoallylic alcohol with molecular formula C10H11ClO and molecular weight 182.64 g/mol. It belongs to the class of substituted butenols, characterized by a meta-chlorophenyl substituent at the 3-position of the but-3-en-1-ol backbone.

Molecular Formula C10H11ClO
Molecular Weight 182.65
CAS No. 910819-14-6
Cat. No. B2510032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)but-3-en-1-ol
CAS910819-14-6
Molecular FormulaC10H11ClO
Molecular Weight182.65
Structural Identifiers
SMILESC=C(CCO)C1=CC(=CC=C1)Cl
InChIInChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2
InChIKeyKZNAOIRNAJHXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 3-(3-Chlorophenyl)but-3-en-1-ol (CAS 910819-14-6)


3-(3-Chlorophenyl)but-3-en-1-ol (CAS 910819-14-6) is a chlorinated homoallylic alcohol with molecular formula C10H11ClO and molecular weight 182.64 g/mol . It belongs to the class of substituted butenols, characterized by a meta-chlorophenyl substituent at the 3-position of the but-3-en-1-ol backbone [1]. This compound has been explicitly disclosed as a synthetic intermediate in Merck & Co. patent US 8,318,760 B2 for the preparation of substituted aryl and heteroaryl derivatives targeting type 2 diabetes and related metabolic conditions [2]. Its unique regiochemistry—featuring a terminal hydroxyl group and a conjugated alkene—enables this compound to serve as a chemoselective handle in palladium-catalyzed hydroxy-directed oxidative cross-coupling reactions, a synthetic utility not shared by its para-chloro, ortho-chloro, or non-homoallylic alcohol regioisomers [3].

Why Regioisomeric Substitution of 3-(3-Chlorophenyl)but-3-en-1-ol Compromises Synthetic and Biological Outcomes


The chlorine position on the phenyl ring and the location of the hydroxyl group relative to the alkene are not interchangeable without substantial consequences. The meta-chloro substitution pattern in 3-(3-chlorophenyl)but-3-en-1-ol imparts a distinct electronic profile that directly influences its reactivity in palladium-catalyzed C–H functionalization reactions, where the hydroxyl group serves as a directing group for stereospecific alkenyl sp2 C–H bond activation [1] [REFS-4 from Section_1]. In contrast, the regioisomer 1-(3-chlorophenyl)but-3-en-1-ol (CAS 24165-66-0) places the hydroxyl group at the benzylic position, abolishing the directing-group capability and altering both the synthetic utility and downstream biological target engagement profiles . Similarly, the para-chloro analog 1-(4-chlorophenyl)but-3-en-1-ol (CAS 14506-33-3) and the ortho-chloro analog 1-(2-chlorophenyl)but-3-en-1-ol exhibit different steric and electronic properties that yield divergent reaction outcomes . Procurement of an incorrect regioisomer cannot be remedied by downstream processing and would derail the multi-step synthetic route disclosed in US 8,318,760 B2 [2].

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)but-3-en-1-ol Against Closest Analogs


Regiochemical Directing-Group Capability: Hydroxy-Directed C–H Activation Exclusive to Homoallylic Alcohol Scaffold

3-(3-Chlorophenyl)but-3-en-1-ol possesses a homoallylic alcohol motif that enables hydroxy-group chelation-assisted stereospecific oxidative cross-coupling with electron-deficient alkenes under palladium catalysis, as demonstrated by Liang et al. (2017) for this substrate class [1]. The hydroxyl group acts as a directing group for alkenyl sp2 C–H bond activation and controls stereoselectivity of the multi-substituted olefin products. In direct contrast, the regioisomer 1-(3-chlorophenyl)but-3-en-1-ol (CAS 24165-66-0) features a benzylic alcohol that cannot participate in the same chelation-assisted pathway, resulting in fundamentally different (non-stereospecific) reaction outcomes or no reaction . The para-chloro analog 1-(4-chlorophenyl)but-3-en-1-ol (CAS 14506-33-3) similarly lacks the directing-group geometry required for this transformation .

C–H functionalization regioselective synthesis directing group

Patent-Specified Synthetic Intermediate Status: Exclusive Role in Metabolic Disease Candidate Synthesis

US Patent 8,318,760 B2 (Merck & Co.) explicitly employs 3-(3-chlorophenyl)but-3-en-1-ol as a defined intermediate (see columns 30–31, synthetic examples) in the preparation of substituted aryl and heteroaryl derivatives for treating type 2 diabetes, atherosclerosis, and related conditions [1]. No other regioisomer—including 1-(3-chlorophenyl)but-3-en-1-ol, 1-(2-chlorophenyl)but-3-en-1-ol, or 1-(4-chlorophenyl)but-3-en-1-ol—is disclosed or claimed as an intermediate in this patent family [2]. The compound 4-(3-chlorophenyl)-1-buten-4-ol (CAS 67472-21-3), while structurally similar, features the hydroxyl at the benzylic 4-position, which removes the homoallylic alcohol motif required for the subsequent transformations described in the patent .

type 2 diabetes patent intermediate metabolic disorders

Physicochemical Differentiation: Predicted logP, Hydrogen Bonding, and Solubility Parameters vs. Regioisomers

Computationally predicted molecular properties distinguish 3-(3-chlorophenyl)but-3-en-1-ol from its benzylic alcohol regioisomers. Based on PubChem-computed data, the target compound (homoallylic alcohol) exhibits a predicted XLogP3 of approximately 2.2, a topological polar surface area (TPSA) of 20.2 Ų, and one hydrogen bond donor [1]. In comparison, 1-(4-chlorophenyl)but-3-en-1-ol (CAS 14506-33-3) has a similar XLogP3 of approximately 2.4 but differs in its hydrogen-bonding geometry due to the benzylic alcohol placement [2]. The boiling point of the para-chloro benzylic regioisomer has been experimentally determined at 140°C (2 mmHg) . While experimental data for the target compound remain sparse in the public domain, these computational descriptors indicate divergent solubility and permeability profiles that affect formulation and chromatographic purification behavior in multi-step syntheses.

physicochemical properties drug-likeness solubility

Biological Activity Class-Level Inference: Anticancer Potential of Chlorophenyl Butenol Scaffolds

While direct quantitative bioactivity data for 3-(3-chlorophenyl)but-3-en-1-ol are not publicly available, the closely related regioisomer 1-(3-chlorophenyl)but-3-en-1-ol has demonstrated significant antiproliferative activity against MCF-7 breast cancer cells in vitro, with reported IC50 values indicating potent activity . The chlorophenyl butenol scaffold class has been associated with anticancer properties across multiple published studies, including chlorophenacyl esters that exhibit antitumor activity [1], and a distinct series of 3-chlorophenyl-containing compounds (e.g., compound 5h) that showed IC50 values of 52.73 ± 2.96 µM against cancer cell lines . These class-level data suggest that modifications at the chlorine position (meta-, ortho-, para-) and hydroxyl placement significantly modulate biological potency. The meta-chloro substitution pattern confers distinct electronic and steric features that may translate into differential target engagement compared to para- or ortho-chloro analogs, although head-to-head comparative pharmacological data remain unavailable.

anticancer MCF-7 antiproliferative

High-Confidence Application Scenarios for 3-(3-Chlorophenyl)but-3-en-1-ol Procurement


Multi-Step Synthesis of Type 2 Diabetes Drug Candidates (Merck Patent Route)

Procure 3-(3-chlorophenyl)but-3-en-1-ol as the specified intermediate for the preparation of substituted aryl and heteroaryl derivatives disclosed in US 8,318,760 B2 [1]. This patent—assigned to Merck & Co.—describes compounds for treating type 2 diabetes, atherosclerosis, and related metabolic conditions. The synthetic route requires the exact homoallylic alcohol regiochemistry for subsequent transformations; substitution with any regioisomeric benzylic alcohol (e.g., 1-(3-chlorophenyl)but-3-en-1-ol or 1-(4-chlorophenyl)but-3-en-1-ol) would structurally misalign with the patent-specified intermediate and likely fail to produce the intended downstream pharmacophore [2].

Palladium-Catalyzed Stereospecific C–H Activation and Cross-Coupling Chemistry

Utilize 3-(3-chlorophenyl)but-3-en-1-ol as a substrate in hydroxy-directed, chelation-assisted stereospecific oxidative cross-coupling reactions with electron-deficient alkenes, following the methodology established by Liang et al. (2017) [3]. The homoallylic alcohol motif is essential for the dual role of the hydroxyl group: directing palladium to activate the alkenyl sp2 C–H bond and controlling the stereochemical outcome of the multi-substituted olefin product. Neither the benzylic alcohol regioisomers (1-(3-chlorophenyl)but-3-en-1-ol, 1-(2-chlorophenyl)but-3-en-1-ol, 1-(4-chlorophenyl)but-3-en-1-ol) nor the 4-hydroxy analog (4-(3-chlorophenyl)-1-buten-4-ol) can participate in this chelation-assisted manifold, making the target compound uniquely suited for this synthetic strategy [4].

Structure-Activity Relationship (SAR) Studies of Chlorophenyl Butenol Anticancer Agents

Despite the absence of publicly disclosed quantitative bioactivity data for 3-(3-chlorophenyl)but-3-en-1-ol itself, the chlorophenyl butenol scaffold, including its close regioisomers, has demonstrated antiproliferative activity against MCF-7 breast cancer cells and other tumor cell lines [5]. This suggests these compounds may serve as starting points for medicinal chemistry optimization. Procuring the meta-chloro homoallylic alcohol enables systematic exploration of how chlorine position (meta vs. ortho vs. para) and hydroxyl placement affect potency, selectivity, and ADME properties. Researchers should note that direct comparative pharmacological data between regioisomers are currently lacking; procurement decisions should account for this evidence gap and may require in-house profiling .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

3-(3-Chlorophenyl)but-3-en-1-ol serves as a compact, functional-group-rich building block for fragment-based screening collections [6]. Its molecular weight (182.64 Da), predicted XLogP3 (~2.2), single hydrogen bond donor, and topological polar surface area (20.2 Ų) place it within the rule-of-three guidelines for fragment libraries [7]. The combination of a terminal hydroxyl (for esterification or etherification), a conjugated terminal alkene (for click chemistry, metathesis, or Heck coupling), and a meta-chlorophenyl ring (for halogen bonding and π-stacking interactions) offers three orthogonal diversification vectors. This three-dimensional functional group arrangement is not duplicated by any single regioisomer, making the target compound the superior choice for fragment library design .

Quote Request

Request a Quote for 3-(3-Chlorophenyl)but-3-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.